![molecular formula C13H22O B14300638 9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran CAS No. 116073-19-9](/img/structure/B14300638.png)
9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran is a complex organic compound characterized by its unique bicyclic structure This compound belongs to the class of heterocyclic compounds, specifically those containing a pyran ring fused to a cyclopentane ring The presence of a methyl group at the 9th position further distinguishes it from other similar compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a cyclopentane derivative, followed by its fusion with a pyran ring through a series of condensation and cyclization reactions. Catalysts such as Lewis acids or bases may be employed to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation within the rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Its stability and reactivity make it useful in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran exerts its effects is largely dependent on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit or activate specific enzymes, leading to changes in metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohepta[b]pyran: Another heterocyclic compound with a similar fused ring structure but lacking the methyl group at the 9th position.
Dodecahydrobenzo[b]pyran: Similar in structure but without the cyclopentane ring.
Uniqueness
9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran is unique due to its specific ring fusion and the presence of the methyl group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
116073-19-9 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
9-methyl-1,2,3,3a,4a,5,6,7,8,8a,9,9a-dodecahydrocyclopenta[b]chromene |
InChI |
InChI=1S/C13H22O/c1-9-10-5-2-3-7-12(10)14-13-8-4-6-11(9)13/h9-13H,2-8H2,1H3 |
Clé InChI |
ICQUKPPBCLQJJW-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CCCCC2OC3C1CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



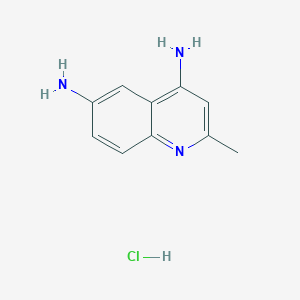
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
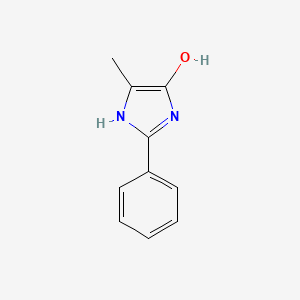
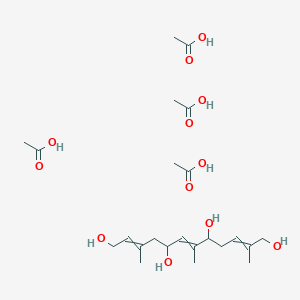
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)
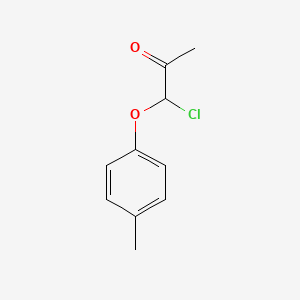
![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)

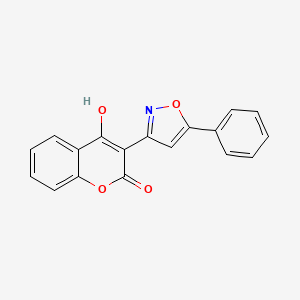
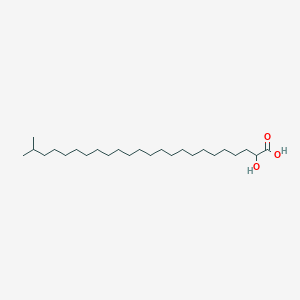
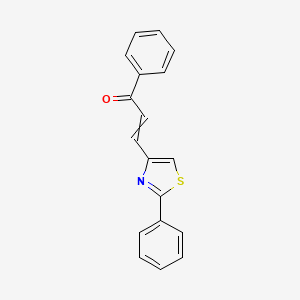
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
